molecular formula C18H11ClFN3OS B11201091 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11201091
M. Wt: 371.8 g/mol
InChI Key: DQIBUCVNFZYTNQ-UHFFFAOYSA-N
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Description

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a thiazole ring, an oxadiazole ring, and substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction mixture is heated to form 4-(4-chlorophenyl)-1,3-thiazole.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by reacting 3-fluorobenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Coupling Reaction: The final step involves coupling the thiazole and oxadiazole intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halides, amines, dimethylformamide (DMF) as solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a molecular probe for studying enzyme activities.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and thiazole moieties but differs in the presence of a sulfonamide group instead of the oxadiazole ring.

    4-(4-Chlorophenyl)-1,3-thiazole: This compound contains the thiazole ring but lacks the oxadiazole and fluorophenyl groups.

    3-(3-Fluorophenyl)-1,2,4-oxadiazole: This compound contains the oxadiazole ring and fluorophenyl group but lacks the thiazole and chlorophenyl groups.

Uniqueness

The uniqueness of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole lies in its combination of the thiazole and oxadiazole rings with substituted phenyl groups

Properties

Molecular Formula

C18H11ClFN3OS

Molecular Weight

371.8 g/mol

IUPAC Name

5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(3-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H11ClFN3OS/c19-13-6-4-11(5-7-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-2-1-3-14(20)8-12/h1-8,10H,9H2

InChI Key

DQIBUCVNFZYTNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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